Indolin-7-amine dihydrochloride
Description
Significance of Indoline (B122111) and Related Heterocycles in Medicinal Chemistry
Indoline and its chemical relatives, such as indole (B1671886), are of paramount importance in the field of medicinal chemistry. Their presence in a wide array of natural products and synthetic drugs underscores their therapeutic potential. researchgate.netnih.govmdpi.commdpi.com These scaffolds are integral to the development of treatments for a multitude of diseases, including cancer, infectious diseases, and inflammatory conditions. mdpi.comnih.govbeilstein-journals.org
The journey of indoline derivatives in drug discovery is rich and extensive. Historically, the indole nucleus, from which indoline is derived, was identified in numerous alkaloids, which are naturally occurring compounds with potent biological activities. mdpi.comsemanticscholar.org This discovery spurred extensive research into the chemistry of indole and its derivatives, leading to the synthesis of a plethora of bioactive molecules. nih.gov While the indoline scaffold has been studied less extensively than its indole counterpart, it has recently attracted significant interest in drug design and development. beilstein-journals.org
The term "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. nih.gov The indoline structure is considered a privileged scaffold due to its ability to be readily functionalized, allowing for the creation of diverse chemical libraries for screening against various diseases. beilstein-journals.orgresearchgate.net Its three-dimensional structure provides a versatile template for designing molecules that can interact with the complex binding sites of biological macromolecules. A wide variety of bioactive alkaloid natural products contain the indoline substructure, which has been a driving force for its exploration in chemical library generation for drug discovery programs. researchgate.net
Both indoline and indole scaffolds are fundamental in therapeutic applications, yet they possess distinct characteristics. The indole scaffold is an aromatic system, while the indoline scaffold is its saturated analog. nih.gov This difference in saturation state affects the geometry and electronic properties of the molecules, influencing their biological activity.
Indole derivatives have a long history in medicine and are components of numerous approved drugs for conditions such as cancer, hypertension, and inflammation. nih.govnih.gov They are known to interact with a wide range of biological targets, including enzymes and receptors. nih.gov
In recent years, indoline-containing compounds have demonstrated significant potential, particularly as antibacterial agents and resistance-modifying agents that can enhance the efficacy of existing antibiotics. nih.gov While historically less explored than indoles, the indoline scaffold is now recognized for its potential in developing novel therapeutics. beilstein-journals.org
| Feature | Indole Scaffold | Indoline Scaffold |
| Aromaticity | Aromatic | Non-aromatic (dihydroindole) |
| Structure | Fused bicyclic (benzene and pyrrole (B145914) rings) | Fused bicyclic (benzene and pyrroline (B1223166) rings) |
| Historical Research Focus | Extensive | More recent interest |
| Therapeutic Applications | Anticancer, anti-inflammatory, antihypertensive | Antibacterial, resistance-modifying agents, anticancer |
Research Rationale for Investigating Indolin-7-amine (B1612323) Dihydrochloride (B599025)
The specific compound, Indolin-7-amine dihydrochloride, presents a unique starting point for chemical investigation due to the strategic placement of its amino group.
This compound is a valuable building block for the synthesis of more complex molecules. minakem.com The primary amine group is a nucleophilic center that can readily participate in a variety of chemical reactions, such as acylation, alkylation, and condensation reactions. researchgate.netnih.gov This reactivity allows for the systematic modification of the indoline scaffold, enabling the exploration of structure-activity relationships and the optimization of biological activity. The derivatization of the amine group can lead to the creation of amides, sulfonamides, and other functional groups, each imparting different physicochemical properties to the parent molecule. researchgate.netnih.gov This versatility makes this compound a key resource in the development of new chemical entities with therapeutic potential. researchgate.netsemanticscholar.org
Theoretical Considerations for Biological Interaction and Activity
While specific experimental data on the biological interactions of this compound are not extensively documented in publicly available research, theoretical considerations based on its structure and the broader understanding of indoline derivatives offer insights into its potential activity.
Molecular Scaffolding and Pharmacophore Features:
The indoline core of the molecule serves as a rigid scaffold, pre-organizing the appended functional groups in a defined spatial orientation. This is a critical feature for binding to specific pockets within biological macromolecules like proteins and enzymes. The 7-amino group is a key pharmacophoric feature, capable of acting as a hydrogen bond donor. Hydrogen bonds are crucial for the specificity and affinity of drug-receptor interactions. The nitrogen atom in the indoline ring can also influence the electronic distribution of the aromatic system and potentially engage in interactions.
Structure-Activity Relationship (SAR) Insights from Analogs:
Studies on various indoline derivatives provide valuable, albeit indirect, insights into the potential structure-activity relationships for this compound. For instance, research on other substituted indolines has shown that the position and nature of substituents on the aromatic ring can significantly impact biological activity. The specific placement of the amino group at the 7-position in this compound is a distinguishing feature that would likely lead to a unique binding profile compared to isomers with the amino group at other positions.
Computational Modeling and Docking Studies:
While no specific molecular docking studies for this compound have been published, this computational technique is a powerful tool for predicting the binding orientation and affinity of small molecules to the active sites of biological targets. Based on the structure of this compound, it could be hypothesized that it might bind to targets that have a corresponding hydrogen bond acceptor to interact with the 7-amino group and a hydrophobic pocket to accommodate the bicyclic indoline core. The potential for the indoline moiety to engage in van der Waals interactions within a binding site is also a key consideration. acs.org
Bioisosteric Replacement and Analogue Design:
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dihydro-1H-indol-7-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-7-3-1-2-6-4-5-10-8(6)7;;/h1-3,10H,4-5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBFQFSIHMJRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701389 | |
| Record name | 2,3-Dihydro-1H-indol-7-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2759-13-9 | |
| Record name | 2,3-Dihydro-1H-indol-7-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Indolin 7 Amine Dihydrochloride and Its Derivatives
Strategies for the Synthesis of Indolin-7-amine (B1612323) Dihydrochloride (B599025) Precursors
The creation of Indolin-7-amine dihydrochloride hinges on the effective synthesis of its core heterocyclic precursor. This involves both the initial construction of the indoline (B122111) ring and the subsequent, highly specific, functionalization at the C7 position.
The foundation for synthesizing complex indolines often lies in well-established methods for creating the parent indole (B1671886) scaffold, which can then be reduced. Among the most classic and reliable methods is the Fischer indole synthesis , developed by Emil Fischer in 1883. wikipedia.orgyoutube.com This method typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by a nih.govnih.gov-sigmatropic rearrangement to form the indole ring. youtube.com While versatile for producing 2- and/or 3-substituted indoles, the synthesis can be adapted for the parent indole and its derivatives. wikipedia.org For instance, reacting an ortho-substituted phenylhydrazine ensures that the substituent ends up at the C7 position of the resulting indole, as one of the potential cyclization carbons is blocked. youtube.com
Another industrially significant method is the Leimgruber–Batcho indole synthesis , which is known for its high yields and ability to generate a variety of substituted indoles. wikipedia.org This two-step process starts with the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization to yield the indole. This route was notably used to synthesize a 5,6,7-tribromoindole precursor. nih.gov
Modern variations and other classical routes include cyclizations of precursors like formyltoluidine and 2-ethylaniline. wikipedia.org Palladium-catalyzed methods have also been developed, such as the intramolecular N-arylative trapping of Blaise reaction intermediates, which constructs the indole moiety in a one-pot tandem reaction from nitriles. organic-chemistry.org
Table 1: Comparison of Established Indole Synthesis Routes
| Synthesis Method | Precursors | Key Features | Citation(s) |
|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazines, Aldehydes/Ketones | Acid-catalyzed; involves nih.govnih.gov-sigmatropic shift; good for 2,3-substitution. | wikipedia.orgyoutube.com |
| Leimgruber–Batcho Synthesis | o-Nitrotoluene derivatives | High-yielding; popular in pharmaceutical industry. | wikipedia.orgnih.gov |
| Palladium-Catalyzed Cyclization | Nitriles, ortho-gem-dihalovinylanilines | Tandem one-pot reactions; forms the indole moiety via C-N coupling. | organic-chemistry.org |
Functionalizing the C7 position of the indole or indoline ring is notoriously difficult due to the higher reactivity of the C2 and C3 positions. acs.orgresearchgate.net To overcome this challenge, chemists have developed innovative strategies primarily relying on directing groups (DGs) that steer metal catalysts to the desired C-H bond.
The use of bulky directing groups attached to the indole nitrogen is a common and effective strategy. These groups coordinate to a transition metal catalyst, bringing it into proximity with the C7-H bond and facilitating its activation. A variety of functionalizations can be achieved using this approach:
Borylation: Iridium-catalyzed borylation using a hydrosilyl directing group allows for the selective formation of 7-borylated indoles, which are versatile intermediates for further cross-coupling reactions. acs.orgresearchgate.net
Arylation, Olefination, and More: The installation of an N-P(O)tBu₂ or N-pivaloyl group enables palladium- or rhodium-catalyzed C7-arylation, olefination, acylation, and alkylation. researchgate.netacs.orgnih.gov The bulkiness of the directing group is often crucial for achieving high reactivity and C7-selectivity. researchgate.net
Amination: A significant breakthrough is the direct C7-amination of indoles. An iridium(III)-catalyzed reaction with organic azides provides 7-amino-substituted indoles in good yields. researchgate.net More recently, an iron-catalyzed method for the direct C7-selective introduction of an NH₂ group has been developed, utilizing a directed homolytic aromatic substitution pathway. researchgate.net
An alternative strategy involves the initial reduction of the indole to an indoline, followed by C-H functionalization at the C7 position and subsequent re-aromatization to the indole. researchgate.net The synthesis of 7-(aminomethyl)indole has been accomplished via the reduction of 7-cyanoindole using lithium aluminum hydride. semanticscholar.org
Table 2: Directing Group Strategies for C7-Functionalization of Indoles
| Functionalization | Directing Group (DG) | Catalyst System | Key Outcome | Citation(s) |
|---|---|---|---|---|
| Borylation | Hydrosilyl | Iridium | Selective formation of 7-borylated indoles. | acs.orgresearchgate.net |
| Arylation | N-P(O)tBu₂ / Pivaloyl | Palladium / Rhodium | Direct C-H arylation at the C7 position. | acs.orgnih.gov |
| Alkenylation | N-Pivaloyl | Rhodium | Good to excellent yields with acrylates and styrenes. | researchgate.net |
| Amidation/Amination | Pivaloyl / Amide | Iridium(III) / Iron | Direct introduction of nitrogen functionality at C7. | researchgate.netresearchgate.net |
For many applications, controlling the stereochemistry of substituents on the indoline ring is critical. Several stereoselective synthetic pathways have been developed to produce chiral indoline derivatives.
One prominent method involves the diastereoselective addition of nucleophiles to chiral precursors. For example, the addition of an allylic indium intermediate to a chiral o-bromophenyl N-tert-butylsulfinyl imine proceeds with good diastereoselectivity. nih.govacs.orgacs.org The resulting homoallylic amine can then undergo an intramolecular N-arylation (copper- or palladium-catalyzed) to form the chiral indoline ring system. nih.govacs.orgacs.org
[3+2] Dipolar cycloaddition reactions offer another powerful tool for stereoselective synthesis. A three-component reaction between α,β-unsaturated ketones, substituted isatins, and an amino acid like (2S)-octahydro-1H-indole-2-carboxylic acid can generate complex di-spirooxindoles containing an indoline core with high regio- and diastereoselectivity. nih.gov
Table 3: Stereoselective Pathways to Indoline Derivatives
| Method | Key Precursors | Reaction Type | Stereochemical Control | Citation(s) |
|---|---|---|---|---|
| Diastereoselective Addition/Cyclization | Chiral N-tert-butylsulfinyl imines, Allylic indium | Addition, Intramolecular N-arylation | Substrate-controlled diastereoselectivity. | nih.govacs.orgacs.org |
| [3+2] Dipolar Cycloaddition | Isatins, α,β-Unsaturated ketones, Amino acids | Multicomponent cycloaddition | High regio- and diastereoselectivity. | nih.gov |
Contemporary Approaches in this compound Synthesis
Modern organic synthesis emphasizes efficiency, atom economy, and selectivity. Contemporary approaches to building the Indolin-7-amine scaffold leverage multi-component reactions and advanced catalytic systems to achieve these goals.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. arkat-usa.org These reactions are prized for their ability to rapidly generate molecular complexity from simple precursors. arkat-usa.orgrsc.org
The Ugi reaction, a well-known isocyanide-based MCR, has been adapted for indole synthesis. arkat-usa.org An innovative two-step sequence involves an Ugi MCR between anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and an isocyanide, followed by an acid-induced cyclization to assemble the indole core. rsc.org This method is notable for its mild, metal-free conditions and broad substrate scope. rsc.org MCRs have also been employed to create structurally diverse β-indole carboxamide amino amides using N-indole carboxylic acids, aldehydes, amines, and a C2 building block like an ynamide. acs.org
Achieving both chemo- and regioselectivity is paramount in the synthesis of specifically substituted indolines. Modern catalytic systems provide powerful solutions. Rhodium(III)-catalyzed redox-neutral [4+1] annulation between indoles and alkynes represents a sophisticated method for constructing functionalized ring systems fused to the indole core with high selectivity. researchgate.net
The selective functionalization of the C7 position remains a key area of contemporary research. As discussed previously, the development of directing groups has enabled a range of metal-catalyzed C-H functionalizations with high regioselectivity. acs.orgnih.gov These methods allow for the precise installation of amine precursors or other functional handles at the C7 position, which is the crucial step in synthesizing substituted Indolin-7-amines. For example, the iridium-catalyzed amidation of indoles is a direct route to 7-aminoindole derivatives. researchgate.net Similarly, chemo- and regioselective additions of amines to other cyclic compounds, guided by organocatalysts, showcase the power of modern catalysis in controlling reactivity. nih.gov
Green Chemistry Principles in Synthetic Design and Optimization
The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles focus on creating more efficient, safer, and less wasteful synthetic routes. Key strategies include maximizing atom economy, utilizing renewable feedstocks, employing safer solvents and reagents, and designing energy-efficient processes.
Modern synthetic approaches for indoline scaffolds prioritize high atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. walshmedicalmedia.comnih.govresearchgate.net Reactions with high atom economy, such as certain catalytic cyclizations, are preferred over stoichiometric reactions that generate significant waste. For instance, palladium-catalyzed intramolecular C-H amination presents an atom-economical pathway to the indoline core, often proceeding under mild conditions with high efficiency. nih.gov
The use of flow chemistry represents a significant advancement in the green synthesis of indoline derivatives. cetjournal.itcetjournal.it This technology allows for reactions to be performed in a continuous stream rather than in a traditional batch reactor. The benefits include superior control over reaction parameters (temperature, pressure, and time), leading to higher yields, improved safety, and reduced waste. For example, the N-alkylation of the indoline nitrogen has been optimized using purpose-built flow reactors, drastically cutting reaction times from days to minutes and reducing the use of carcinogenic reagents by a factor of ten. cetjournal.it Similarly, heterogeneous catalytic hydrogenation in flow systems can replace harmful reducing agents with more environmentally benign alternatives. cetjournal.it
Catalysis is a cornerstone of green chemistry, with an emphasis on replacing stoichiometric reagents with catalytic alternatives. nih.gov The development of novel catalysts, including biodegradable and recyclable options like bioglycerol-based carbon sulfonic acid, facilitates the synthesis of indole derivatives under solvent-free conditions, minimizing pollution and simplifying product work-up. sielc.com Furthermore, photoinduced metal-free reactions and electrocatalytic syntheses are emerging as green alternatives that avoid the use of heavy metals and harsh oxidants. nih.govglobalpharmatek.com
The principles of reducing unnecessary derivatization and using renewable feedstocks are also being applied. nih.gov Synthetic strategies are designed to minimize the use of protecting groups to shorten reaction sequences and reduce waste. While specific applications to Indolin-7-amine are still developing, the broader trend in indole synthesis involves exploring bio-based starting materials to move away from petrochemical dependence. nih.gov A relevant synthesis for a related compound involves the reduction of 7-cyanoindole using lithium aluminium hydride to produce 7-aminomethylindole, a direct precursor to the amine functionality found in the target molecule. pharmasources.com Adapting such routes to use greener reducing agents and solvents is a key area of optimization.
The following table summarizes the application of green chemistry principles to the synthesis of indoline derivatives, which are applicable to the synthesis of this compound.
Table 1: Application of Green Chemistry Principles in Indoline Synthesis
| Green Chemistry Principle | Application in Indoline Synthesis | Potential Benefit for this compound Synthesis |
|---|---|---|
| High Atom Economy | Use of palladium-catalyzed C-H amination and cycloaddition reactions. researchgate.netnih.gov | Minimizes waste by maximizing the incorporation of starting materials into the final product. |
| Use of Catalysis | Employment of recyclable solid acid catalysts and metal catalysts for hydrogenation and cyclization. sielc.com | Replaces stoichiometric reagents, reduces energy consumption, and allows for catalyst recycling. |
| Flow Chemistry | Continuous process for hydrogenation and N-alkylation reactions. cetjournal.itcetjournal.it | Enhances safety, improves yield and purity, significantly reduces reaction time and solvent/reagent use. |
| Safer Solvents & Reagents | Use of water, bio-based solvents like Cyrene™, or solvent-free conditions. sielc.commtc-usa.com | Reduces toxicity and environmental impact associated with traditional organic solvents. |
| Reduce Derivatives | Designing synthetic routes that avoid or minimize the use of protecting groups. nih.gov | Shortens the synthesis, reduces waste, and improves overall efficiency. |
| Energy Efficiency | Microwave-assisted synthesis and reactions at ambient temperature. wikipedia.org | Lowers energy consumption and allows for faster reaction times. |
Purification and Characterization of Synthetic Intermediates and Final Product
The isolation and structural confirmation of this compound and its intermediates are critical steps to ensure the compound's identity, purity, and quality. This involves a combination of advanced separation and analytical techniques.
Advanced Chromatographic Techniques for Compound Isolation
The purification of this compound and related synthetic intermediates relies heavily on modern chromatographic methods to separate the target compound from unreacted starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis and purification of indoline derivatives. pharmafocusasia.comReverse-Phase HPLC (RP-HPLC) is particularly effective. cetjournal.itcetjournal.it In this method, a non-polar stationary phase, typically a C8 or C18 silica-based column, is used with a polar mobile phase. For compounds like aminoindolines, the mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution by protonating the amine groups. cetjournal.itcetjournal.itsielc.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is commonly employed to separate compounds with a wide range of polarities. nih.gov
Preparative HPLC can be used to isolate larger quantities of the purified compound. The method is scalable from analytical to preparative separation, making it suitable for obtaining high-purity material for further studies. sielc.com
Supercritical Fluid Chromatography (SFC) is an advanced technique that serves as a powerful alternative to HPLC, especially for the purification of amines and chiral compounds. wikipedia.orgresearchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. youtube.com This technique offers advantages such as faster separations, reduced solvent consumption (making it a "greener" option), and compatibility with a wide range of detectors. The low viscosity and high diffusivity of supercritical fluids lead to high chromatographic efficiency. SFC is particularly well-suited for preparative-scale purification in the pharmaceutical industry. wikipedia.org
Ion-Exchange Chromatography is another valuable technique for purifying charged molecules like this compound. Cation-exchange chromatography can effectively separate the positively charged amine from neutral or anionic impurities. This method is efficient for removing excess reagents from reaction mixtures and can handle large-scale preparations. nih.gov
For derivatives of Indolin-7-amine that may be chiral, Chiral Chromatography is essential for separating enantiomers. sigmaaldrich.comlibretexts.org This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.comnih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. libretexts.orgnih.gov
The following table outlines advanced chromatographic techniques applicable to the isolation of this compound.
Table 2: Advanced Chromatographic Techniques for Isolation
| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Application |
|---|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | C18 or C8 | Acetonitrile/Water with 0.1% TFA cetjournal.itcetjournal.it | Purity assessment and preparative isolation of the final product and intermediates. |
| Supercritical Fluid Chromatography (SFC) | Various, including silica (B1680970) and modified silica | Supercritical CO2 with a co-solvent (e.g., methanol) youtube.com | Rapid, green purification, especially for chiral separations and thermally labile compounds. wikipedia.org |
| Ion-Exchange Chromatography | Cation-exchange resin (e.g., Dowex 50W) nih.gov | Aqueous buffer (e.g., ammonium (B1175870) acetate) | Purification of the amine salt from non-ionic impurities and reaction reagents. |
| Chiral Chromatography | Polysaccharide-based (e.g., Chiralpak®) nih.gov | Hexane/Ethanol or other solvent mixtures | Separation of enantiomers for chiral derivatives of Indolin-7-amine. |
Spectroscopic and Spectrometric Elucidation of Molecular Structure
Once purified, the molecular structure of this compound is unequivocally confirmed using a combination of spectroscopic and spectrometric methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for structural elucidation. emerypharma.com
¹H NMR: Provides information about the number and chemical environment of protons. For this compound, the spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring, the aliphatic protons of the five-membered heterocyclic ring (at C2 and C3), and the protons of the aminomethyl (-CH₂NH₂) group. The dihydrochloride salt form would influence the chemical shifts, particularly for protons near the nitrogen atoms.
¹³C NMR: Reveals the number of unique carbon atoms in the molecule. careerendeavour.com The spectrum would display signals for the aromatic carbons, the aliphatic carbons at C2 and C3, and the carbon of the aminomethyl group. steelyardanalytics.com The positions of these signals help confirm the connectivity of the indoline core and the position of the substituent. researchgate.net
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, providing definitive proof of the structure, especially the substitution pattern on the aromatic ring. steelyardanalytics.com
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition. emerypharma.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the free base form of the compound. acs.org
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for N-H stretching vibrations from the secondary amine in the ring and the primary amine in the side chain (as an ammonium salt), as well as C-H and C-N stretching vibrations.
The table below summarizes the expected analytical data for the characterization of Indolin-7-amine.
Table 3: Spectroscopic and Spectrometric Data for Indolin-7-amine
| Technique | Expected Data/Observations | Information Obtained |
|---|---|---|
| ¹H NMR | Signals for aromatic protons, CH₂ groups at C2, C3, and the aminomethyl group. | Confirms proton framework and substitution pattern. |
| ¹³C NMR | Signals for aromatic carbons, aliphatic carbons (C2, C3), and the aminomethyl carbon. researchgate.netsteelyardanalytics.com | Confirms the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the free base (C₉H₁₂N₂). | Confirms molecular weight and elemental composition (with HRMS). |
| Infrared (IR) Spectroscopy | N-H stretching bands (amine/ammonium), C-H stretching (aromatic and aliphatic), C-N stretching. | Identifies key functional groups present in the molecule. |
Quality Control and Purity Assessment Methodologies
The identity of the compound is confirmed using the spectroscopic methods described previously (NMR, MS, IR). The physical characteristics, such as appearance (visual inspection for color and form) and melting point , provide initial indicators of purity. pharmasources.com
Purity assessment is primarily conducted using chromatographic techniques, with HPLC being the industry standard. pharmafocusasia.com A validated HPLC method is used to quantify the main compound and detect any impurities. emerypharma.comImpurity profiling involves identifying and quantifying any process-related impurities (from starting materials or side reactions) or degradation products. pharmafocusasia.com
The validation of the analytical method is a regulatory requirement and must be performed according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2). europa.eupensoft.net This ensures the analytical method is reliable, accurate, and fit for its intended purpose. researchgate.netscispace.com Key validation parameters include:
Specificity/Selectivity: The ability of the method to measure the analyte accurately in the presence of other components like impurities or degradation products. pensoft.net
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range. researchgate.net
Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. scispace.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment). researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pensoft.net
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity. europa.eu
The following table summarizes the key parameters for the validation of an HPLC method for purity assessment.
Table 4: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Acceptance Criteria Example |
|---|---|---|
| Specificity | No interference from blank, placebo, or impurities at the retention time of the main peak. pensoft.net | Peak purity index > 0.999 |
| Linearity | Linear relationship between concentration and peak area. | Correlation coefficient (r²) ≥ 0.998 nih.gov |
| Accuracy | Percentage recovery of spiked analyte. | 98.0% - 102.0% recovery pensoft.net |
| Precision (Repeatability) | Relative Standard Deviation (RSD) of multiple measurements. | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Lowest concentration quantifiable with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
Exploration of Biological Activities and Pharmacological Relevance of Indolin 7 Amine Dihydrochloride Derivatives
Investigation of Antimicrobial and Anticancer Properties
The indole (B1671886) nucleus is a common feature in many compounds with potent antimicrobial and anticancer effects. researchgate.nethumanjournals.com Researchers have extensively explored derivatives of indoline (B122111) for their potential to combat pathogenic microbes and inhibit cancer cell growth.
In Vitro Studies on Bacterial and Fungal Strains
A variety of indole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Aminoguanidyl Indole Derivatives: A series of these derivatives showed potent antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 64 µg/mL. nih.gov Notably, certain compounds exhibited strong effects against clinical isolates of K. pneumoniae, with MICs between 4 and 16 µg/mL. nih.gov The presence and position of halogen atoms on the indole ring were found to be critical for the efficacy of these compounds. nih.gov
Indole Derivatives with Benzimidazole (B57391) Moiety: In one study, newly synthesized indole derivatives incorporating a benzimidazole moiety were tested against various microbes. researchgate.net Compounds designated as VIa, VIb, and VIg were particularly effective against Gram-positive bacteria, while compounds VIa, VIb, VIg, and VIi showed greater efficacy against Gram-negative bacteria. researchgate.net Furthermore, compounds VIb, VIc, and VId were found to be effective against the fungi Candida albicans and Aspergillus niger. researchgate.net
Other Indole Derivatives: Research has also highlighted the antimicrobial potential of other indole derivatives. For instance, 5-iodoindole, 3-methylindole, and 7-hydroxyindole (B18039) have shown potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii. nih.gov Sub-inhibitory concentrations of these agents, particularly 7-hydroxyindole, were capable of both inhibiting biofilm formation and eradicating mature biofilms. nih.gov Another study involving various 3-substituted indole derivatives reported that many of the newly synthesized compounds exhibited high antimicrobial activities. researchgate.net
Table 1: In Vitro Antimicrobial Activity of Selected Indole Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |
| Aminoguanidyl Indole Derivatives | ESKAPE pathogens, MRSA, K. pneumoniae | MICs ranging from 2-64 µg/mL against ESKAPE and MRSA strains; 4-16 µg/mL against clinical K. pneumoniae isolates. | nih.gov |
| Indole-Benzimidazole Hybrids (VIa, VIb, VIg) | Gram-positive bacteria | Relatively more effective against these organisms. | researchgate.net |
| Indole-Benzimidazole Hybrids (VIa, VIb, VIg, VIi) | Gram-negative bacteria | More effective against these organisms. | researchgate.net |
| Indole-Benzimidazole Hybrids (VIb, VIc, VId) | C. albicans, A. niger | Effective against these fungal strains. | researchgate.net |
| 7-Hydroxyindole | Extensively drug-resistant A. baumannii | Potent antimicrobial and antibiofilm activity; inhibits biofilm formation and eradicates mature biofilms. | nih.gov |
Cell Line Based Assays for Cytotoxicity and Antiproliferative Effects
The indole scaffold is a key component of numerous anticancer agents, and research continues to uncover new derivatives with potent cytotoxic and antiproliferative activities against various cancer cell lines. nih.govresearchgate.net
Indolyl-Chalcone Derivatives: These compounds have shown promise as anticancer agents. sci-hub.se For example, two indolyl chalcones demonstrated potent and selective activity against pancreatic carcinoma (PaCa2) cell lines at very low micromolar concentrations. sci-hub.se
Bis-indole Derivatives: A bis-indole derivative exhibited good antitumor activity against the HeLa cervical cancer cell line, with an IC50 value of 3.6 ± 0.5 µM. researchgate.net This compound was found to induce cell death by apoptosis through the inhibition of tubulin polymerization. researchgate.net
7-Azaindole (B17877) Derivatives: A variety of 7-azaindole derivatives have been investigated for their anticancer potential. For instance, 7-azaindirubin-3′-oxime showed potent antiproliferative activity against 10 different cancer cell lines, with particular effectiveness against a colon cancer cell line (KM12), showing a GI50 value of 0.77 µM. sci-hub.se
Indole-2-one and 7-Aza-2-oxindole Derivatives: Based on the structure of the anti-inflammatory drug tenidap, a series of these derivatives were designed and synthesized. researchgate.net Their anti-inflammatory activity was evaluated by their ability to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. researchgate.net
Table 2: Cytotoxic and Antiproliferative Effects of Selected Indole Derivatives on Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
| Indolyl-Chalcone Derivatives | Pancreatic carcinoma (PaCa2) | Potent and selective activity at low micromolar concentrations. | sci-hub.se |
| Bis-indole Derivative | HeLa (cervical cancer) | IC50 of 3.6 ± 0.5 µM; induces apoptosis by inhibiting tubulin polymerization. | researchgate.net |
| 7-Azaindirubin-3′-oxime | Colon cancer (KM12) and others | Potent antiproliferative activity with a GI50 of 0.77 µM against KM12. | sci-hub.se |
Mechanistic Research into Antimicrobial and Anticancer Actions
Understanding the mechanisms by which these derivatives exert their effects is crucial for the development of more effective therapeutics.
Antimicrobial Mechanisms: The antimicrobial action of certain indole derivatives has been linked to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes. For aminoguanidyl indole derivatives, their uptake into Gram-negative bacteria is facilitated by features such as ionizable nitrogen, low three-dimensionality, and rigidity. nih.gov For 7-hydroxyindole, its antibiofilm activity against A. baumannii is associated with the reduced expression of quorum sensing genes, which are critical for biofilm formation. nih.gov
Anticancer Mechanisms: The anticancer activity of many indole derivatives stems from their ability to interfere with key cellular processes involved in cancer progression. A primary mechanism is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. researchgate.net Other mechanisms include the induction of apoptosis through the modulation of apoptosis-related proteins and the inhibition of various protein kinases involved in tumor growth and signaling. nih.gov
Anti-inflammatory and Antioxidant Activity Profiling
Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Indoline derivatives have shown considerable promise as both anti-inflammatory and antioxidant agents. nih.gov
Assessment of Cytokine Modulation in Inflammatory Models
Several studies have demonstrated the ability of indoline derivatives to modulate the production of pro-inflammatory cytokines.
Indoline Carbamate Derivatives: Novel derivatives of indoline carbamates with various side chains were found to reduce nitric oxide (NO), TNF-α, and IL-6 levels at very low concentrations (1-10 pM) in LPS-activated RAW-264.7 and mouse peritoneal macrophages. nih.gov The reduction in cytokines by one of these compounds was linked to a decrease in the phosphorylation of p38 mitogen-activated protein kinase. nih.gov
Indolinone Derivatives: A novel indolinone derivative, B22, was identified as an inhibitor of cathepsin C (CTSC), an enzyme involved in inflammatory processes. nih.gov This compound exhibited anti-inflammatory activity by regulating the levels of various cytokines. nih.gov
Indole-Imidazolidine Derivatives: These compounds have shown promising anti-inflammatory activity by reducing leukocyte migration and the release of TNF-α and IL-1β in animal models of inflammation. nih.gov
Table 3: Cytokine Modulation by Indoline Derivatives in Inflammatory Models
| Compound/Derivative Class | Inflammatory Model | Modulated Cytokines | Key Mechanistic Insight | Reference(s) |
| Indoline Carbamate Derivatives | LPS-activated macrophages | TNF-α, IL-6, NO (reduced) | Decrease in p38 phosphorylation. | nih.gov |
| Indolinone Derivative (B22) | In vitro and in vivo models | Various cytokines (regulated) | Inhibition of cathepsin C (CTSC). | nih.gov |
| Indole-Imidazolidine Derivatives | Animal models of inflammation | TNF-α, IL-1β (reduced) | Reduction in leukocyte migration. | nih.gov |
Evaluation of Reactive Oxygen Species (ROS) Scavenging Capacity
The antioxidant properties of indoline derivatives are often attributed to their ability to scavenge harmful reactive oxygen species (ROS).
Indolin-2-one and Indolin-2-thione Derivatives: A study investigating these derivatives found that they possessed effective radical scavenging activities, suggesting their potential to combat oxidative damage. nih.govresearchgate.net
C-3 Substituted Indole Derivatives: A series of these derivatives were synthesized and evaluated for their antioxidant activity. nih.gov The derivative containing a pyrrolidinedithiocarbamate moiety was the most active as a radical scavenger. nih.gov The study suggested that the antioxidant activity is dependent on the type of substituent at the C-3 position and the presence of an unsubstituted indole nitrogen atom. nih.gov
7-amino-3-benzoylindolizine-1,2-dicarboxylate derivatives: All synthesized compounds in this class demonstrated moderate antioxidant properties in various assays, including DPPH free radical scavenging and nitric oxide free radical scavenging activities. japsonline.com
Table 4: ROS Scavenging Activity of Indoline and Related Derivatives
| Compound/Derivative Class | Assay(s) | Key Findings | Reference(s) |
| Indolin-2-one and Indolin-2-thione Derivatives | Oxygen radical absorbance capacity (ORAC) and others | Effective radical scavenging activities. | nih.govresearchgate.net |
| C-3 Substituted Indole Derivatives | Multiple in vitro antioxidant assays | Pyrrolidinedithiocarbamate derivative was most active; activity depends on C-3 substituent and unsubstituted indole nitrogen. | nih.gov |
| 7-amino-3-benzoylindolizine-1,2-dicarboxylate derivatives | DPPH and Nitric oxide scavenging assays | Moderate antioxidant activity observed for all synthesized compounds. | japsonline.com |
Elucidation of Molecular Pathways Involved in Anti-inflammatory and Antioxidant Effects
The therapeutic potential of indoline derivatives in managing inflammatory conditions and oxidative stress is increasingly being recognized, with research focusing on the specific molecular pathways they modulate. A significant body of evidence points to their interaction with key signaling cascades, including the nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
Anti-inflammatory Pathways:
The NF-κB signaling pathway is a cornerstone of the inflammatory response. nih.govmdpi.com Indole-containing compounds have demonstrated the ability to interfere with this pathway at multiple points. nih.gov For instance, certain 3-substituted-indolin-2-one derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB. nih.gov This is achieved by suppressing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov By preventing IκBα degradation, these derivatives effectively block the nuclear translocation of the NF-κB p65 subunit, a critical step for the transcription of pro-inflammatory genes. nih.govnih.gov One indole-hydantoin derivative, IH-1, was found to specifically inhibit the phosphorylation of the p65 subunit at Ser276, thereby preventing its transactivation. nih.gov This targeted inhibition leads to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.govnih.gov
Furthermore, the anti-inflammatory effects of some indoline derivatives are also mediated through the inhibition of the Akt and mitogen-activated protein kinase (MAPK) signaling pathways, which are known to be upstream regulators of NF-κB. mdpi.comnih.gov By inhibiting the phosphorylation of Akt, JNK, ERK, and p38, these compounds can effectively dampen the entire inflammatory cascade. nih.gov
Antioxidant Pathways:
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Indoline derivatives have been identified as potent activators of this pathway. nih.gov One such derivative, 3-(3-Pyridylmethylidene)-2-Indolinone (PMID), has been shown to induce the activation of the antioxidant response element (ARE), a cis-acting enhancer sequence that regulates the transcription of numerous antioxidant and detoxifying genes. nih.gov
PMID achieves this by increasing the cellular levels of Nrf2 protein through a post-transcriptional mechanism. nih.gov It enhances the stability of Nrf2 by reducing its ubiquitination and disrupting its interaction with Keap1, a protein that targets Nrf2 for degradation. nih.gov This stabilization allows Nrf2 to translocate to the nucleus, bind to the ARE, and up-regulate the expression of a suite of protective genes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov This Nrf2-mediated antioxidant response confers significant protection to cells against oxidative stress-induced damage. nih.gov The ability of some amino acid derivatives of indole to activate Nrf2 signaling further underscores the importance of this pathway in their antioxidant effects. nih.gov
Other Emerging Biological Activities
Beyond their well-documented anti-inflammatory and antioxidant properties, derivatives of Indolin-7-amine (B1612323) dihydrochloride (B599025) are being investigated for a range of other biological activities, highlighting their versatility as a scaffold in medicinal chemistry.
The indoline core structure has proven to be a valuable pharmacophore for the design of potent enzyme inhibitors, with significant implications for cancer therapy and the management of neurodegenerative diseases.
VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are critical mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. mdpi.comnih.gov Several indoline and indole derivatives have been designed and synthesized as VEGFR-2 inhibitors. mdpi.comnih.govmdpi.com These compounds typically work by competing with ATP for binding to the kinase domain of the receptor, thereby blocking its autophosphorylation and downstream signaling. nih.gov The design of these inhibitors often incorporates key pharmacophoric features, such as an aromatic ring, a spacer moiety, and hydrogen bond donors and acceptors, to ensure optimal binding to the VEGFR-2 active site. mdpi.com For example, a novel 1H-indole derivative was designed to mimic the binding of approved VEGFR-2 inhibitors and demonstrated potent inhibitory activity in vitro. mdpi.com Similarly, indolin-2-one derivatives have been developed that show significant VEGFR-2 inhibition, with some compounds exhibiting IC50 values in the nanomolar range, comparable to the reference drug sunitinib. researchgate.net Some indolinones have also been shown to preferentially inhibit VEGFR-3, a receptor primarily involved in lymphangiogenesis. nih.gov
COX Inhibition: Cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the synthesis of prostaglandins. Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), features an indole core and functions by inhibiting COX enzymes. nih.gov More recent research has focused on developing novel indole derivatives that can modulate the COX-2 pathway, which is often upregulated in inflammatory conditions and certain cancers. nih.gov
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. tandfonline.com Numerous indoline and indole derivatives have been synthesized and evaluated as cholinesterase inhibitors. tandfonline.comnih.govnih.govacs.orgresearchgate.netrsc.org Many of these compounds are designed as analogs of donepezil, an established anti-Alzheimer's drug, by replacing its indanone moiety with an indole or indoline structure. nih.gov Carbamate derivatives of indolines have shown potent dual inhibitory activity against both AChE and BuChE. nih.govacs.org For instance, 3-(2-aminoethyl) indolin-4-yl ethyl(methyl)carbamate dihydrochloride was identified as a particularly potent AChE inhibitor with an IC50 value of 0.4 µM. nih.govacs.org The inhibitory activity of these derivatives is often influenced by the nature and position of various substituents on the indoline ring system.
| Derivative Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 1H-Indole derivatives | VEGFR-2 | Designed to mimic approved inhibitors; showed potent in vitro inhibition. | mdpi.com |
| Indolin-2-one derivatives | VEGFR-2 | Exhibited IC50 values in the nanomolar range, comparable to sunitinib. | researchgate.net |
| Indole derivatives | COX-2 | Modulate the COX-2 pathway, offering potential for anti-inflammatory therapies. | nih.gov |
| Carbamate derivatives of indolines | AChE & BuChE | Showed dual inhibitory activity. 3-(2-aminoethyl) indolin-4-yl ethyl(methyl)carbamate dihydrochloride had an AChE IC50 of 0.4 µM. | nih.govacs.org |
| Indole derivatives (Donepezil analogs) | AChE | Synthesized as bioisosteric substitutes of donepezil's indanone moiety, showing potent AChE inhibition. | nih.gov |
The structural framework of indoline derivatives makes them suitable candidates for interacting with various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in a wide range of physiological and pathological processes.
Serotonin Receptor Modulation: A series of 1-(1-indolinyl)-2-propylamines has been synthesized and evaluated as serotonin 5-HT2C receptor agonists. nih.govmdma.ch The 5-HT2C receptor is a target for the treatment of obesity, as its activation can lead to reduced food intake. nih.govmdma.ch These indoline derivatives were found to be potent partial agonists at 5-HT2C receptors, with several analogues demonstrating greater selectivity for 5-HT2C over 5-HT2A and 5-HT2B receptors. mdma.ch Certain indole derivatives have also been studied as ligands for the 5-HT1A and 5-HT2A receptors, showing potential for anxiolytic and memory-enhancing effects. mdpi.com
Dopamine Receptor Modulation: Some indole-based compounds, such as the partial ergoline (B1233604) derivative RU-27251 (4-piperidin-3-yl-1H-indole), have been identified as dopamine receptor agonists. wikipedia.org This compound displays a notable affinity for the high-affinity state of the dopamine D2 receptor, suggesting its potential utility in conditions where dopamine signaling is dysregulated. wikipedia.org
The ability of these derivatives to bind to and modulate receptor activity is often studied using radioligand binding assays and functional efficacy tests. nih.govmdma.ch These studies help to establish the affinity (Ki or Kd values) and efficacy (agonist, antagonist, or partial agonist activity) of the compounds at specific receptor subtypes. The conformational dynamics of the receptor upon ligand binding can also be investigated to understand the structural basis of their modulatory effects. nih.gov
The diverse biological activities of indoline derivatives, including enzyme inhibition, antioxidant effects, and receptor modulation, position them as promising candidates for the development of therapies for complex multifactorial diseases like neurological and metabolic disorders.
Neurological Disorders: The primary focus in this area has been on Alzheimer's disease (AD). tandfonline.comtandfonline.comrsc.orgnih.govgoogle.com The multifaceted nature of AD, which involves cholinergic deficits, oxidative stress, and amyloid-beta (Aβ) plaque formation, makes multi-target-directed ligands particularly attractive. nih.gov Indoline and indole derivatives are being developed to address several of these pathological features simultaneously. tandfonline.comrsc.orgnih.gov Their ability to inhibit cholinesterases helps to alleviate the cholinergic deficit. nih.govacs.org Concurrently, their antioxidant properties, often mediated by the scavenging of reactive oxygen species or the activation of the Nrf2 pathway, can protect neurons from oxidative damage, a key component of neurodegeneration. tandfonline.comacs.orggoogle.com Some quinoline-indole derivatives have also been shown to inhibit the aggregation of Aβ peptides, a hallmark of AD. google.com
Metabolic Disorders: In the context of metabolic disorders, the investigation of indoline derivatives has largely centered on obesity. As mentioned previously, 1-(1-indolinyl)-2-propylamine derivatives have been developed as 5-HT2C receptor agonists. nih.govmdma.ch The activation of this receptor is known to suppress appetite, and several of these compounds have been shown to reduce food intake in animal models, indicating their potential as anti-obesity agents. nih.govmdma.ch
Mechanistic Insights and Molecular Interaction Studies
Elucidation of Mechanisms of Action (MOA) at the Molecular Level
Detailed molecular-level studies are crucial for understanding how a compound like Indolin-7-amine (B1612323) dihydrochloride (B599025) exerts its effects. This involves identifying its direct biological targets, the signaling pathways it modulates, and its localization within cells.
Target Identification and Validation
Specific molecular targets for Indolin-7-amine dihydrochloride have not been extensively documented in the available scientific literature. However, the broader class of indoline-based compounds has been investigated as inhibitors of various enzymes. For instance, certain indoline (B122111) derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways nih.gov. The identification of these targets was achieved through in silico screening of a compound library, followed by enzymatic and cellular assays to validate the inhibitory activity nih.gov. The validation process for such targets often involves testing the compounds against the isolated recombinant human enzymes to confirm direct interaction and inhibition nih.gov.
Signaling Pathway Modulation Analysis
The specific signaling pathways modulated by this compound are not well-defined in the current body of research. Nevertheless, studies on other indole (B1671886) and indoline derivatives provide insights into potential mechanisms. For example, some indole alkaloids have been shown to induce apoptosis in cancer cells by modulating the expression of proteins involved in cell death pathways, such as Bcl-2 and Bax. They can also affect cell cycle progression by altering the levels of proteins like p53 and cyclin B1. Furthermore, some derivatives have been found to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the p-EGFR/p-MEK/p-ERK pathway.
Cellular and Subcellular Localization Studies
There is a lack of specific studies detailing the cellular and subcellular localization of this compound. Determining where a compound accumulates within a cell is critical to understanding its mechanism of action. General methodologies for studying the subcellular localization of small molecules involve techniques such as fluorescence microscopy, where a fluorescent tag is attached to the molecule of interest, or mass spectrometry-based approaches. For proteins, which are often the targets of such compounds, techniques like immunofluorescence and the use of fusion proteins with reporters like Green Fluorescent Protein (GFP) are employed to determine their distribution within cellular compartments such as the nucleus, mitochondria, or cytoplasm. The localization of a drug's target can provide clues about its function; for example, a nuclear localization might suggest an interaction with DNA or transcription factors.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
SAR and SPR studies are fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves systematically modifying the chemical structure and evaluating the impact of these changes on its biological activity and properties.
Systematic Modification and Derivatization to Optimize Activity
The following table provides examples of systematic modifications performed on an indoline scaffold to explore structure-activity relationships, as described in a study on dual 5-LOX/sEH inhibitors.
| Parent Scaffold | Position of Modification | Type of Modification | Resulting Functional Group |
| 5-Nitroindoline | N-1 | Alkylation | N-Alkyl |
| 5-Nitroindoline | C-5 | Reduction followed by acylation/sulfonylation | Amide/Sulfonamide |
| Indoline | C-5 | Introduction of a thiourea (B124793) group | Thiourea |
| 5-Aminoindoline | N-1 | Reductive amination | N-Arylmethyl |
This table is illustrative of derivatization strategies for the indoline scaffold based on published research and is not specific to this compound.
Correlation of Structural Features with Biological Outcomes
The correlation of structural features with biological outcomes is the cornerstone of SAR analysis. For indoline-based compounds, specific structural elements have been shown to be critical for their biological activity. In the case of indoline-based 5-LOX inhibitors, molecular docking studies have revealed that the indoline moiety can interact with key amino acid residues in the enzyme's active site, such as histidine, leucine, and isoleucine, through van der Waals interactions nih.gov. The nature and position of substituents on the indoline ring can significantly influence these interactions and, consequently, the inhibitory potency.
| Structural Feature | Interaction Type | Key Interacting Residues (Example) | Impact on Biological Outcome |
| Indoline Moiety | van der Waals | H372, H367, L368, L414, I415, F421, L607 | Contributes to binding and positioning in the active site. |
| C-5 Thiourea Group | Hydrogen Bonding | Q363, Y181 | Enhances inhibitory activity by forming key interactions. |
| N-1 Substituent | van der Waals | Y181, F421, A424, N425, P569, H600, A603 | Influences binding affinity and selectivity. |
This table is based on findings for indoline-based dual 5-LOX/sEH inhibitors and serves to illustrate the principles of SAR for the indoline scaffold. These specific interactions may not be applicable to this compound.
Computational Approaches to Guide SAR Studies
Computational modeling serves as a powerful tool to elucidate the structure-activity relationships (SAR) of indoline derivatives, providing critical insights for the design of more potent and selective molecules. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), are frequently employed. These methods help to correlate the 3D structural features of compounds with their biological activities. nih.govnih.gov
For instance, 3D-QSAR studies on indole and 7-azoindole derivatives have revealed key structural requirements for inhibitory activity against targets like Rho Kinase (ROCK-2). nih.gov These models generate contour maps that highlight regions where modifications to the molecule could enhance or diminish its activity. nih.gov Analysis of these maps has shown that substituting the R1 position with a hydrogen bond donor can enhance inhibitory activity. nih.gov Furthermore, the presence of an electropositive group linked to a methoxy-benzene ring and bulkier substitutions in the methyl dihydroindole region are preferred for increased biological activity. nih.govresearchgate.net
Pharmacophore modeling is another crucial computational approach. It identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) necessary for a molecule to interact with a specific biological target. nih.gov A generated pharmacophore model can then be used as a 3D query to screen virtual libraries for new compounds with potential activity. For spirooxindole derivatives, a seven-point pharmacophore model (ADHHRRR1) was identified, which provided insights for lead optimization and the design of novel analogues for anticancer activity. nih.gov Molecular docking and dynamics simulations further complement these studies by predicting the binding conformation of a ligand within the active site of a protein, revealing specific residues that are important for interaction and inhibitory activity. nih.gov
Metabolic Fate and Biotransformation Pathways of Indolin-7-amine Derivatives
The metabolic fate of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical factor in drug discovery. if-pan.krakow.pl Biotransformation is the process by which the body chemically modifies xenobiotics, including drugs, to make them more water-soluble and easier to eliminate. longdom.org This process typically occurs in two phases: Phase I (functionalization reactions like oxidation, reduction, and hydrolysis) and Phase II (conjugation reactions). longdom.org The liver is the primary site for these metabolic processes, equipped with a wide array of enzymes, most notably the Cytochrome P450 (CYP) superfamily. longdom.org
In Vitro Metabolic Stability Assays
In vitro metabolic stability assays are essential early-stage evaluations to predict a compound's behavior in vivo. if-pan.krakow.pl These assays determine the susceptibility of a compound to biotransformation by incubating it with metabolically competent systems, such as liver microsomes or hepatocytes. srce.hr Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes and are commonly used to assess Phase I metabolism. srce.hr
The stability of a compound is typically measured by its rate of disappearance over time, expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint). if-pan.krakow.pl High metabolic stability suggests a compound is resistant to enzymatic degradation, which may correlate with a longer duration of action in vivo. srce.hr Conversely, rapid metabolism can lead to low bioavailability and the formation of various metabolites. srce.hr
Studies on certain indoline derivatives have demonstrated generally high resistance to transformations by human liver microsomes. researchgate.net For example, a study on five different derivatives showed that after incubation with human liver microsomes, the metabolic stability was never lower than 97%. researchgate.net Three of these compounds were exceptionally stable, showing over 99.9% stability, while two others underwent slight metabolization, forming an oxidized derivative. researchgate.net
Below is a table summarizing the metabolic stability of selected Indolin-7-amine derivatives in the presence of human liver microsomes.
| Compound | Percentage of Metabolic Stability | Metabolite Formed | Percentage of Metabolite |
| 19a | >99.9% | - | - |
| 19b | >99.9% | - | - |
| 21a | >99.9% | - | - |
| 33b | >97.94% | Oxidized Derivative M1 | 2.06% |
| 38b | >98.32% | Oxidized Derivative M1 | 1.68% |
This table is interactive. You can sort and filter the data.
Identification of Major Metabolites and Biotransformation Enzymes
Phase I Reactions: These are catalyzed mainly by the Cytochrome P450 (CYP) superfamily of enzymes. longdom.org For indole-based structures, oxidation is a common metabolic pathway. nih.gov After absorption, indole itself is metabolized in the liver by CYP enzymes, with CYP2A6, CYP2C19, and CYP2E1 showing high activity. nih.gov This process can lead to the formation of metabolites such as indolin-2-one, isatin, and 3-hydroxyindolin-2-one. nih.gov For derivatives of cyclic amines like indoline, common biotransformations include N-oxidation, oxidative N-dealkylation, ring oxidation, and ring opening. researchgate.net
Phase II Reactions: In this phase, the parent drug or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. longdom.org Key enzymes involved include UDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), and Glutathione S-Transferases (GSTs). longdom.org
The table below lists potential metabolites of indole derivatives and the primary enzymes involved in their formation.
| Parent Structure | Metabolic Reaction | Major Metabolite(s) | Key Biotransformation Enzyme(s) |
| Indole | Oxidation | Indolin-2-one, Isatin, 3-hydroxyindolin-2-one | CYP2A6, CYP2C19, CYP2E1 |
| Cyclic Tertiary Amines | α-Carbon Oxidation | Iminium Intermediates | Cytochrome P450, Monoamine Oxidase (MAO) |
| General Indoline Core | Ring Oxidation | Hydroxylated derivatives | Cytochrome P450 |
| General Indoline Core | N-Dealkylation | Dealkylated derivatives | Cytochrome P450 |
This table is interactive. You can sort and filter the data.
Impact of Metabolism on Biological Activity and Potential for Bioactivation
Metabolism can significantly alter the biological activity of a compound. While often leading to inactivation and detoxification, biotransformation can sometimes result in "bioactivation," where a metabolite is more pharmacologically active or more toxic than the parent drug. longdom.org
A significant concern with cyclic tertiary amines, including the indoline scaffold, is their potential to be metabolically activated into reactive electrophilic intermediates. nih.govnih.gov This process often involves the oxidation of the α-carbon to the nitrogen atom by CYP enzymes or monoamine oxidases (MAOs), leading to the formation of reactive iminium ions. researchgate.netnih.gov These iminium intermediates are electrophilic and can covalently bind to cellular nucleophiles like DNA, proteins, and glutathione, potentially leading to cytotoxicity, immunotoxicity, or carcinogenicity. researchgate.netnih.gov
For example, the bioactivation of pyrrolizidine alkaloids involves CYP-catalyzed oxidation that generates a pyrrolic metabolite, which spontaneously converts to a reactive electrophile capable of causing toxicity through Michael addition reactions with biomacromolecules. nih.gov While not all indoline derivatives will undergo this process, the presence of the cyclic amine structure warrants careful evaluation for the potential formation of such reactive metabolites. nih.gov Furthermore, even stable metabolites can have undesirable effects; elevated concentrations of some indole metabolites, such as indoxyl sulfate, indolin-2-one, and isatin, have been shown to exert toxic effects on various human cells and tissues. nih.gov Understanding these pathways is critical to designing safer drug candidates by modifying the structure to block or minimize metabolic bioactivation. nih.gov
Computational Chemistry and in Silico Research of Indolin 7 Amine Dihydrochloride
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the molecular basis of ligand-protein interactions. For the indoline (B122111) chemical class, docking studies have been pivotal in identifying and optimizing potential therapeutic agents. nih.govacs.org
In silico screening of compound libraries is a foundational step in modern drug discovery. For instance, in a study aimed at identifying dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), an in-house library of 53 bicyclic compounds, including indoline derivatives, was screened. nih.govacs.org The docking results successfully identified the indoline scaffold as a promising molecular seed for designing 5-LOX inhibitors. nih.govacs.org
The primary outputs of these simulations are docking scores and predicted binding affinities (e.g., Ki), which rank compounds based on their potential to bind to a target protein. This allows researchers to prioritize which molecules to synthesize and test in the lab. The table below shows results for selected indoline derivatives from a study targeting 5-LOX and sEH, demonstrating how computational predictions correlate with experimental activity. acs.org
Table 1: Example of In Silico and In Vitro Data for Indoline Derivatives
| Compound | Target | Docking Score (kcal/mol) | IC₅₀ (µM) |
|---|---|---|---|
| 43 | 5-LOX | - | 0.44 |
| sEH | - | >10 | |
| 53 | 5-LOX | - | >10 |
| sEH | - | 0.061 | |
| 73 | 5-LOX | - | 0.41 |
| sEH | - | 0.43 |
This table presents data for example indoline derivatives to illustrate the application of molecular docking, as specific data for Indolin-7-amine (B1612323) dihydrochloride (B599025) is not available in the cited literature. Data sourced from ACS Publications. acs.org
Beyond predicting if a molecule will bind, docking studies reveal how it binds. These simulations identify the specific amino acid residues within the target's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, van der Waals forces, and pi-stacking, which are critical for the stability of the ligand-protein complex.
For example, the docking analysis of indoline derivative 43 in the 5-LOX binding site revealed several key interactions. The indoline moiety itself was found to be positioned near the catalytic iron ion, contributing to the complex's stability through van der Waals interactions with residues such as H372, H367, L368, L414, and I415. acs.org Furthermore, the thiourea (B124793) group of compound 43 was predicted to form two hydrogen bonds with the side chain of Q363 and accept another from Y181, anchoring the molecule securely within the binding pocket. acs.org Such detailed interaction maps are invaluable for guiding the rational design of more potent and selective analogues.
Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics
Molecular dynamics (MD) simulation is a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com It provides a higher level of analysis than molecular docking by simulating the dynamic nature of biological systems. For ligand-protein complexes, MD simulations are used to assess the stability of the docked pose and to explore conformational changes that may occur upon binding. youtube.com
After a promising binding mode is identified through docking, MD simulations can test its stability. A simulation is run for a specific duration (e.g., nanoseconds), and the trajectory of the atoms is analyzed. A key metric used is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD value over time suggests that the ligand remains securely bound in its predicted orientation. Conversely, a large fluctuation in RMSD might indicate an unstable interaction. These simulations help confirm that the interactions predicted by docking are maintained in a dynamic, more realistic environment. nih.gov
Both proteins and ligands are flexible, and their structures can change upon binding. MD simulations are uniquely suited to capture these dynamic conformational changes. For example, a ligand binding to a receptor can induce subtle or significant shifts in the protein's structure, which may be essential for its biological function or inhibition. youtube.com Analyzing the MD trajectory can reveal how the binding of an indoline derivative might alter the shape of the target's active site or allosteric sites, providing deeper insight into its mechanism of action.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. mdpi.com Unlike molecular mechanics methods used in docking and MD, which treat atoms as classical spheres, DFT uses quantum mechanics to describe the electronic structure of a molecule, providing insights into its reactivity, stability, and spectroscopic properties. researchgate.net
DFT studies on indole (B1671886) derivatives have been performed to understand their fundamental chemical characteristics. nih.govresearchgate.net These calculations can determine the optimized molecular geometry and analyze the distribution of electrons within the molecule. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
Another valuable output is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density around the molecule. researchgate.net MEP maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions and predicting sites for electrophilic and nucleophilic attack. researchgate.net
Table 2: Example of Properties Calculated via DFT for an Indole Derivative
| Calculated Property | Description | Application |
|---|---|---|
| Optimized Geometry | The lowest energy 3D structure of the molecule. | Provides accurate bond lengths and angles for further simulations. |
| HOMO/LUMO Energies | Energies of the highest and lowest energy molecular orbitals. | The energy gap indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Predicts sites for intermolecular interactions and chemical reactions. |
| Mulliken Atomic Charges | The partial charge calculated for each atom in the molecule. | Helps in understanding the electronic distribution and reactivity. |
This table summarizes the types of data generated from DFT calculations on indole-related scaffolds, as seen in the cited literature. researchgate.netresearchgate.net
These quantum chemical methods provide a deep understanding of the intrinsic properties of the indoline scaffold, complementing the interaction-focused insights from molecular docking and MD simulations.
Investigation of Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule are fundamental to understanding its stability, reactivity, and potential interactions. While specific Density Functional Theory (DFT) studies focused exclusively on Indolin-7-amine dihydrochloride are not detailed in the available literature, the established methodologies are widely applied to similar heterocyclic systems. researchgate.netresearchgate.net These investigations typically use quantum chemical calculations to determine key electronic and reactivity descriptors. researchgate.net
The primary goal is to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net
From these orbital energies, several global reactivity descriptors can be derived to quantify chemical behavior. researchgate.netresearchgate.net These descriptors provide a quantitative framework for predicting how a molecule will behave in a chemical reaction.
Illustrative Table of Reactivity Descriptors:
This table illustrates the typical descriptors calculated in a computational study. The values are conceptual and not based on actual reported data for this compound.
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. researchgate.net |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. researchgate.net |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of a molecule's ability to act as an electrophile. researchgate.net |
Such computational analyses help researchers understand the most likely sites for electrophilic or nucleophilic attack, guiding synthetic modifications and the study of reaction mechanisms.
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods are also employed to predict the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. For instance, calculations can forecast the vibrational frequencies that would appear in an Infrared (IR) spectrum or the chemical shifts expected in a Nuclear Magnetic Resonance (NMR) spectrum. frontiersin.org While specific computational predictions for this compound were not found, the synthesis of novel indole derivatives is often confirmed by comparing experimental IR, 1H-NMR, and 13C-NMR spectra with expected values. frontiersin.org
Furthermore, computational chemistry can be used to model and predict reaction pathways. This involves calculating the energy profiles of potential reactions, identifying transition states, and determining activation energies. This information is invaluable for optimizing synthetic routes and understanding potential degradation pathways. For example, studies on related compounds have detailed the synthetic schemes for producing various indoline derivatives, such as the reaction of intermediates with amines to yield thiourea analogues or the removal of protecting groups under acidic conditions. acs.org Computational modeling of these steps could provide deeper insight into reaction efficiencies and mechanisms.
Cheminformatics and Data Mining for Compound Library Analysis
Cheminformatics and data mining are essential for navigating the vast chemical space in the search for new drugs and materials. These techniques leverage computational power to analyze large libraries of chemical compounds, identifying promising candidates for further investigation. nih.gov
Virtual Screening for Novel Indolin-7-amine Derivatives
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. The indoline scaffold, being a "privileged" structure in medicinal chemistry, is an excellent starting point for such campaigns.
The process typically involves:
Library Preparation: A large database of chemical compounds, which can be commercially available or an in-house collection, is prepared for screening.
Target Docking: The three-dimensional structure of the biological target is used as a receptor. The compounds from the library are computationally "docked" into the target's binding site.
Scoring and Ranking: A scoring function is used to estimate the binding affinity of each compound. Compounds are then ranked based on their scores.
Hit Selection: The top-ranked compounds, known as "hits," are selected for experimental validation.
This approach has been successfully used to identify novel inhibitors based on the broader indole or indoline core. acs.orgnih.govresearchgate.net For instance, an in silico analysis of an in-house library identified an indoline derivative as a potent inhibitor of 5-lipoxygenase (5-LOX), guiding the subsequent design of new analogues. acs.org In another study, virtual screening was instrumental in discovering a hit compound that targets the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, which led to the synthesis of more potent 7-azaindole (B17877) derivatives. nih.gov
Table of Representative Virtual Screening Studies on Indole/Indoline Scaffolds:
| Target | Scaffold Type | Outcome | Citation |
| 5-lipoxygenase (5-LOX) | Indoline | Identification of an indoline derivative as a notable 5-LOX inhibitor. | acs.org |
| HIV-1 Integrase | Indole-2-carboxylic acid | Discovery of a derivative with potent inhibitory activity (IC50 = 0.13 µM). | nih.gov |
| SARS-CoV-2 Spike Protein | 7-Azaindole | Identification of a hit compound (G7a) that led to the design of more effective binders. | nih.gov |
| β-secretase (BACE1) | Indole acylguanidine | Discovery of an initial weak fragment that was optimized into potent BACE1 inhibitors. | researchgate.net |
Predictive Modeling of Biological Activity (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features (known as molecular descriptors), determine its activity. nih.govmdpi.com
A typical QSAR study involves the following steps:
Data Set: A collection of molecules with known biological activities (e.g., IC50 values) is assembled.
Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties is calculated.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the observed activity. nih.govmdpi.com
Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance. mdpi.com
Once validated, the QSAR model can be used to predict the biological activity of new, untested compounds. This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov For example, QSAR models have been developed for various classes of inhibitors, including those for acetylcholinesterase and influenza neuraminidase, using descriptors related to properties like polar surface area, dipole moment, and hydrophobicity to predict inhibitory activity. mdpi.comnih.gov These models provide valuable insights into the key structural features required for potent biological action. nih.gov
Preclinical Research Considerations for Indolin 7 Amine Dihydrochloride and Its Analogs
In Vivo Efficacy Studies in Disease Models
In vivo studies are fundamental to bridge the gap between in vitro activity and potential clinical utility. These studies utilize living organisms to assess the efficacy, and pharmacokinetic properties of indoline (B122111) analogs in a complex biological system.
The selection of an appropriate animal model is critical and depends on the therapeutic area for which the indoline analog is being developed. These models are designed to mimic the pathology of human diseases, providing a platform to evaluate the potential efficacy of a test compound. mdpi.commdpi.com
Oncology: For anticancer research, xenograft models are commonly employed. These involve implanting human cancer cells into immunocompromised mice. For instance, HCT116 (colon cancer), A549 (lung cancer), and H22 (liver cancer) xenograft mouse models have been used to test the tumor growth inhibition potential of various indole (B1671886) and indoline derivatives. mdpi.comnih.govnih.govmdpi.com Nude mice with DLD1 colorectal tumors have also been utilized. mdpi.com
Inflammation: To evaluate anti-inflammatory agents, models of induced inflammation are standard. The zymosan-induced peritonitis model in mice, for example, creates an acute inflammatory response characterized by the influx of immune cells and inflammatory mediators. acs.orgresearchgate.net Experimental asthma models in mice sensitized to ovalbumin are also used to study inflammation in the context of allergic diseases. acs.orgresearchgate.net
Benign Prostatic Hyperplasia (BPH): For compounds targeting BPH, surgically or hormonally induced BPH in rats is a common model. These models replicate the increased prostate size and urinary symptoms, such as increased micturition frequency, seen in humans. nih.gov
Central Nervous System (CNS) Disorders: The therapeutic potential for CNS-active compounds, such as those with antipsychotic or anti-aggressive properties, has been evaluated using models like the fighting mouse model, which assesses aggressive behavior. wikipedia.org
Efficacy assessment in animal models involves establishing a dose-response relationship, where varying doses of the compound are administered to determine the concentration at which a therapeutic effect is observed. nih.gov Efficacy is quantified using disease-specific endpoints.
In oncology models, efficacy is often measured by the percentage of tumor growth inhibition. For example, an indole derivative demonstrated up to 71.79% inhibition of tumor growth in an HCT116 xenograft model. nih.gov Another compound, 14e, effectively inhibited tumor growth in an H22 liver cancer xenograft mouse model. nih.gov
For BPH, efficacy can be assessed by measuring changes in urinary function. Potent and selective α1A-adrenoceptor antagonists, (R)-14r and (R)-23l, were shown to significantly decrease micturition frequency and increase the mean voided volume in BPH rats in a dose-dependent manner. nih.gov
In anti-inflammatory studies, efficacy is determined by measuring the reduction in inflammatory markers. Compound 73, a dual 5-LOX/sEH inhibitor, showed remarkable anti-inflammatory efficacy in zymosan-induced peritonitis and experimental asthma models in mice. acs.orgresearchgate.net
The following table summarizes the in vitro antiproliferative activity of selected indoline and indole analogs against various cancer cell lines, which often precedes in vivo efficacy testing.
| Compound/Analog | Cancer Cell Line | Target/Class | IC50 Value | Source |
| Compound 42 | HL60 (Leukemia) | HDAC Inhibitor | 0.02 µM | nih.gov |
| Compound 43 | A549 (Lung) | LSD1 Inhibitor | 0.74 µM | nih.gov |
| Compound 16 | A549 (Lung) | EGFR/CDK-2 Inhibitor | 2.66 µM | nih.gov |
| (R)-14r | - | α1A-AR Antagonist | 2.7 nM | nih.gov |
| (R)-23l | - | α1A-AR Antagonist | 1.9 nM | nih.gov |
| Compound 73 | - | 5-LOX/sEH Inhibitor | 0.41 µM (5-LOX) | acs.orgnih.gov |
| Compound 11 | Breast Cancer Cells | Anticancer | 80 nM | longdom.org |
| Compound 14e | K562 (Leukemia) | Tubulin Inhibitor | 55-305 nM (range) | nih.gov |
| Compound 60 | A549 (Lung) | Anticancer | 0.3 µM | mdpi.com |
This table presents data from various studies and is for illustrative purposes. IC50 is the half-maximal inhibitory concentration.
Pharmacokinetic (PK) studies are essential to understand how an organism processes a compound, encompassing absorption, distribution, metabolism, and excretion (ADME). researchgate.net This profile is crucial for interpreting efficacy and toxicology data.
Absorption and Bioavailability: Studies on indole-2-carboxamide analogs showed that while solubility could be a challenge, lead candidates displayed favorable oral pharmacokinetic properties in rodents. researchgate.net Similarly, an LSD1 inhibitor (compound 43) was evaluated for both oral and intravenous administration, indicating studies into its absorption and bioavailability. nih.gov
Distribution: The ability of a compound to distribute to the target tissue is vital. For example, an indole-based PERK inhibitor, GSK2606414, was shown to be orally administered and act on the substantia nigra pars compacta in the brain, demonstrating its ability to cross the blood-brain barrier. mdpi.com
Metabolism and Half-Life: The metabolic stability of a compound influences its duration of action. An LSD1 inhibitor analog demonstrated a half-life (t1/2) of 6.27 hours after oral administration and 8.78 hours following intravenous administration in rats. nih.gov In silico tools like SwissADME are often used in early stages to predict the ADME properties of synthesized compounds. mdpi.comrsc.org
The following table shows pharmacokinetic parameters for a selected indole analog.
| Compound | Administration Route | Half-Life (t1/2) | Key Finding | Source |
| Compound 43 | Oral (rat) | 6.27 h | Favorable metabolic stability | nih.gov |
| Compound 43 | Intravenous (rat) | 8.78 h | Favorable metabolic stability | nih.gov |
This table is for illustrative purposes and highlights key pharmacokinetic data.
Pharmacodynamic Evaluation and Biomarker Identification
Pharmacodynamic (PD) studies focus on what a drug does to the body, including its mechanism of action. This involves confirming that the compound interacts with its intended molecular target and measuring the subsequent biological effects.
Target engagement assays are designed to confirm that a compound binds to its intended molecular target within a complex biological system, such as a living cell. discoverx.comnih.gov This is a critical step to validate the compound's mechanism of action. youtube.com
Cell-Based Binding Assays: Modern techniques provide universal cell-based assays (e.g., InCELL Hunter™ and InCELL Pulse™) that directly measure the binding of a compound to its protein target inside a cell. discoverx.comyoutube.com These assays can quantify cellular target binding, enabling the ranking of inhibitors and confirmation of cell entry. discoverx.com
Molecular Docking and Structural Analysis: In silico molecular docking studies are often used to predict and rationalize binding interactions. For an indoline-based 5-LOX inhibitor, docking studies showed that the indoline moiety is positioned near the enzyme's catalytic iron atom, providing a structural basis for its inhibitory activity. acs.org
Biochemical and Biophysical Methods: For enzyme targets like kinases, a common method to confirm engagement is to measure the inhibition of the enzyme's activity, such as blocking autophosphorylation. nih.gov Radioligand-displacement assays can also be used, where the test compound competes with a labeled ligand known to bind the target. nih.gov
Once target engagement is confirmed, the subsequent biological consequences are measured. These downstream effects serve as biomarkers of the compound's activity. nih.gov
Cell Cycle and Apoptosis: For anticancer agents, particularly those targeting tubulin or critical cell cycle kinases, downstream effects are often measured by flow cytometry. Indole-based tubulin inhibitors have been shown to cause cell cycle arrest in the G2/M phase and induce apoptosis (programmed cell death). nih.govnih.gov
Signal Transduction Pathways: For compounds targeting signaling molecules like kinases (e.g., PI3K/AKT/mTOR pathway), the downstream effects are assessed by measuring the phosphorylation status of proteins further down the signaling cascade. nih.govresearchgate.net
Inflammatory Mediators: For anti-inflammatory indoline analogs that inhibit enzymes like 5-LOX, a key downstream effect measured is the reduced production of pro-inflammatory leukotrienes in cellular assays and in vivo models. acs.orgresearchgate.net
Physiological Responses: In some cases, the downstream effect is a direct physiological change. For α1A-adrenoceptor antagonists developed for BPH, the downstream biological effect is the relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow, which is measured as a change in micturition patterns in animal models. nih.gov
Reactive Oxygen Species (ROS) Generation: Some anticancer compounds exert their effects by inducing cellular stress. A spirooxindole derivative, SOX (4a), was shown to induce the generation of reactive oxygen species (ROS) in cancer cells, a key downstream effect leading to cell death. mdpi.comnih.gov
Identification of Predictive and Prognostic Biomarkers
In the preclinical evaluation of Indolin-7-amine (B1612323) Dihydrochloride (B599025) and its analogs, the identification of predictive and prognostic biomarkers is a critical step to guide their development and potential clinical application. Predictive biomarkers help in selecting patient populations most likely to respond to the treatment, while prognostic biomarkers provide information on the likely outcome of the disease, irrespective of the treatment. For kinase inhibitors, a class to which many indoline derivatives belong, biomarkers are often related to the genetic and molecular makeup of the cancer cells. eventact.com
A significant approach to discovering these biomarkers is through the in vitro profiling of the compounds against large panels of well-characterized cancer cell lines. eventact.com For instance, profiling newly approved kinase inhibitors against a panel of 102 genetically characterized cell lines from various tumor origins has successfully confirmed known biomarkers and suggested new ones. eventact.com This methodology reveals correlations between drug sensitivity and specific genomic features, such as gene mutations, copy number variations, and gene expression levels. eventact.com For example, the sensitivity of cell lines to CDK4/6 inhibitors has been linked to low levels of CDKN2A and wild-type RB1, while also suggesting TP53 mutation and CCNE1 overexpression as potential new biomarkers. eventact.com
Deep learning models, such as the TINDL framework, have been developed to predict anti-cancer drug responses and identify biomarkers by analyzing preclinical cancer cell line data. nih.gov These models can identify a small set of genes whose expression levels are predictive of drug response, which can then be experimentally validated. nih.gov Furthermore, the identification of biomarkers is not limited to the primary target of the drug. For some kinase inhibitors, the expression levels of other kinases can also serve as predictive markers. For example, some ALK inhibitors have shown efficacy in cell lines with high expression of JAK3. eventact.com
The development of multi-target kinase inhibitors from indole-based scaffolds has also highlighted the importance of "target fishing" using computational approaches like inverse virtual screening to identify the molecular targets of a compound. nih.gov This can be followed by in vitro binding assays to confirm the targets and subsequent cell-based assays to elucidate the mechanism of action, which can reveal potential biomarkers related to the compound's activity, such as effects on the cell cycle, reactive oxygen species (ROS) production, and specific signaling pathways like the MAP kinase signaling system. nih.gov
It is important to note that a single biomarker is often insufficient to accurately predict response. Therefore, the development of multivariate and multi-omic markers that combine information from genomics, transcriptomics, and proteomics is an emerging area of focus to provide a more comprehensive and accurate prediction of drug efficacy. nih.gov
Advanced Imaging and Monitoring Techniques in Preclinical Settings
In Vivo Imaging Modalities to Track Compound Distribution and Activity
Advanced in vivo imaging techniques are indispensable tools in the preclinical development of Indolin-7-amine Dihydrochloride and its analogs. These modalities allow for the non-invasive, real-time visualization and quantification of the compound's biodistribution, target engagement, and pharmacodynamic effects within a living organism. Positron Emission Tomography (PET) is a particularly powerful technique in this regard. frontiersin.org
By radiolabeling indoline-based compounds with positron-emitting isotopes such as Fluorine-18 (¹⁸F), researchers can track their journey through the body. nih.gov For example, a study on ¹⁸F-labeled indoline and indole phenylacetylene (B144264) derivatives as potential PET imaging agents for beta-amyloid plaques demonstrated the utility of this technique. nih.gov The study evaluated the initial brain penetration and washout rates of these compounds in mice, providing crucial data on their ability to cross the blood-brain barrier and their retention in the target tissue. nih.gov
The table below summarizes the in vivo evaluation of two such analogs:
| Compound | Initial Brain Uptake (2 min post-injection, %ID/g) | Brain Retention (2-3 hours post-injection, %ID/g) | Specific Binding to Aβ plaques |
| [¹⁸F]8 (Indoline derivative) | 4.50 | 1.71 (at 2h) | Low |
| [¹⁸F]14 (Indole derivative) | 2.43 | 2.10 (at 3h) | High |
| Data sourced from a study on phenylacetylene derivatives for imaging beta-amyloid plaques. nih.gov |
This data illustrates how PET imaging can differentiate between analogs with similar structures but different in vivo behaviors, guiding the selection of candidates with more favorable pharmacokinetic profiles. nih.gov Beyond biodistribution, PET can also be used to measure target engagement and receptor occupancy by the drug, which is crucial for determining the appropriate dose and treatment schedule. frontiersin.orgyoutube.com
Other imaging modalities, such as single-photon emission computed tomography (SPECT) and magnetic resonance imaging (MRI), can also be employed, often in conjunction with PET, to provide complementary information on the compound's effects on tumor physiology and metabolism.
High-Throughput Screening and Phenotypic Assays
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of compounds to identify those with desired biological activity. nih.gov For the discovery of novel this compound analogs, HTS can be applied to libraries of indole and indoline-based compounds, which are considered privileged scaffolds in medicinal chemistry due to their frequent appearance in bioactive molecules. nih.govnih.gov
HTS campaigns can utilize a variety of assay formats, including biochemical assays that measure the inhibition of a specific molecular target (e.g., a kinase) and cell-based assays that assess the compound's effect on cellular phenotypes. nih.gov The choice of assay depends on the desired therapeutic outcome. For instance, in the search for anti-cancer agents, assays measuring cell proliferation, apoptosis, and cell cycle arrest are commonly used. epa.govoncotarget.com
Phenotypic screening, in particular, has gained renewed interest as it allows for the discovery of compounds that induce a desired cellular phenotype without prior knowledge of the molecular target. nih.gov A study on 1,3,5-substituted indole derivatives employed a phenotypic screen to identify a potent anti-proliferative compound. nih.gov Subsequent "target fishing" using computational and experimental methods identified the compound as a multi-target kinase inhibitor. nih.gov
The table below provides examples of assays used in the screening and characterization of indoline and indole analogs:
| Assay Type | Purpose | Example Finding | Reference |
| In Vitro FAK Inhibition Assay | To identify inhibitors of Focal Adhesion Kinase (FAK). | Aminoindoline derivatives inhibited FAK activity by 25-45% at 10 µM. | epa.gov |
| Cell Proliferation Assay | To assess the anti-proliferative activity of compounds. | A 5-carboxamide indole derivative inhibited HeLa cell growth at sub-micromolar concentrations. | nih.gov |
| Wound Healing Assay | To evaluate the effect of compounds on cell motility. | Lead aminoindoline compounds showed activity in a wound healing assay. | epa.gov |
| In Vivo Anti-Cancer Activity | To determine the in vivo efficacy of lead compounds. | An indolyl-hydrazone derivative significantly reduced tumor volume in a breast cancer model. | mdpi.com |
High-content screening (HCS) is an advanced form of phenotypic screening that combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This provides a more detailed "fingerprint" of a compound's biological activity and can help to distinguish between compounds with different mechanisms of action.
Future Directions and Translational Perspectives
Development of Novel Indolin-7-amine (B1612323) Dihydrochloride (B599025) Analogs with Enhanced Efficacy and Selectivity
The quest for more potent and selective therapeutic agents has spurred the development of novel analogs of indolin-7-amine dihydrochloride. Medicinal chemists are employing various strategies to modify the core indoline (B122111) scaffold to improve its pharmacological properties. The indole (B1671886) nucleus is a versatile starting point for creating a diverse library of compounds with a wide range of biological activities. nih.gov
One approach involves the synthesis of spiro[indoline-3,2′-thiazolidine] derivatives. acs.org For instance, the reaction of 5-methylindoline-2,3-dione with mercaptoacetic acid and various amines leads to the formation of intermediates that can be further acylated to yield final compounds. acs.org This synthetic route allows for the introduction of different functional groups, which can influence the compound's binding affinity and selectivity for its target. acs.org
Another strategy focuses on the development of dual inhibitors. For example, researchers have identified an indoline-based compound that inhibits both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. acs.org This dual-action approach may offer improved efficacy in treating inflammatory diseases. acs.org Through in silico screening and subsequent enzymatic and cellular assays, lead compounds can be identified and optimized. acs.org For example, compound 73 emerged as a promising dual 5-LOX/sEH inhibitor with potent in vitro activity. acs.org
The structural versatility of the indole scaffold allows for the design of compounds that can target a variety of biological pathways implicated in diseases like cancer. nih.gov By creating hybrid molecules, such as combining the indole nucleus with a thiazole (B1198619) ring, researchers aim to develop compounds with enhanced potency and selectivity against cancer cells. acs.org
Combination Therapy Approaches Involving Indolin-7-amine Derivatives
To enhance therapeutic outcomes and potentially overcome drug resistance, researchers are exploring the use of indolin-7-amine derivatives in combination with other therapeutic agents. The rationale behind this approach is to target multiple signaling pathways or cellular processes simultaneously.
Indole derivatives have shown promise as anticancer agents by targeting key biological targets such as protein kinases and histone deacetylases (HDACs). nih.gov Combining an indolin-7-amine derivative that targets a specific kinase with a conventional chemotherapeutic agent could lead to synergistic effects and improved efficacy in cancer treatment. acs.orgnih.gov For example, some synthesized spiro-analogs of indole have demonstrated more potent antiproliferative properties against certain cancer cell lines than the standard drug doxorubicin. nih.gov
Furthermore, indole derivatives are being investigated for their ability to inhibit efflux pumps in both bacteria and cancer cells. researchgate.net Efflux pumps are proteins that can expel therapeutic agents from cells, leading to drug resistance. By inhibiting these pumps, indolin-7-amine derivatives could enhance the efficacy of other drugs when used in combination.
Nanotechnology and Drug Delivery Systems for Optimized Therapeutic Outcomes
Nanotechnology offers promising solutions to overcome challenges associated with drug delivery, such as poor solubility and lack of target specificity. encyclopedia.pubnih.gov By encapsulating indolin-7-amine derivatives within nano-carriers, it is possible to improve their pharmacokinetic properties, enhance their bioavailability, and achieve targeted delivery to diseased tissues. nih.govnih.govresearchgate.net
Various types of nanoparticles, including lipid-based nanoparticles, polymeric nanoparticles, and inorganic nanoparticles, are being explored for drug delivery. nih.govnih.gov These nano-carriers can be engineered to protect the drug from degradation, control its release over time, and target specific cells or tissues. nih.gov For instance, liposomes can encapsulate both hydrophilic and lipophilic drugs, improving their solubility and bioavailability. encyclopedia.pub Polymeric nanoparticles, due to their biocompatibility and biodegradability, are also excellent drug delivery systems. nih.gov
Repurposing Strategies for Existing Indolin-7-amine Based Compounds
Drug repurposing, the process of identifying new therapeutic uses for existing drugs, offers a time and cost-effective alternative to traditional drug development. The diverse biological activities of indole-based compounds make them attractive candidates for repurposing. nih.gov
An existing indolin-7-amine based compound, initially developed for a specific indication, could be screened for activity against other diseases. For example, a compound developed as an anti-inflammatory agent might also exhibit anticancer properties. The indole scaffold is a common feature in many compounds with antiproliferative activity against various cancer types. nih.gov The structural and chemical properties of these compounds can be further explored to understand their potential in different therapeutic contexts. The market for this compound and related compounds is a subject of ongoing research, indicating its potential for various applications. marketpublishers.com
Collaborative Research Initiatives and Open Science Approaches
The complexity of drug discovery and development necessitates collaboration among researchers from different disciplines and institutions. Collaborative research initiatives and open science approaches can accelerate the translation of promising compounds like indolin-7-amine derivatives from the laboratory to the clinic.
Q & A
Q. What analytical techniques are recommended to confirm the purity and structural integrity of Indolin-7-amine dihydrochloride post-synthesis?
Researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment (>99% threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural validation. Mass spectrometry (MS) can further confirm molecular weight. Stability under varying pH and temperature should be tested using accelerated degradation studies .
Q. Why is the dihydrochloride salt form preferred over other salt forms in pharmacological studies?
The dihydrochloride form enhances solubility in aqueous media and improves stability during storage, which is critical for reproducible in vitro and in vivo experiments. The "di-" prefix indicates two hydrochloric acid molecules bound to the base compound, optimizing ionization and bioavailability .
Q. How should researchers design stability studies for this compound under different storage conditions?
Stability protocols should include exposure to controlled humidity (e.g., 40–75% RH), temperature ranges (e.g., 4°C, 25°C, 40°C), and light conditions. Analytical methods like HPLC and UV-Vis spectroscopy can monitor degradation products over time. Reference standards must be stored in inert atmospheres to minimize oxidative breakdown .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound to achieve high yield and minimal by-products?
A two-step procedure involving amine protection/deprotection (e.g., using benzyloxycarbonyl groups) and acid-mediated salt formation is effective. Reaction parameters such as stoichiometry (2:1 HCl:amine ratio), reflux duration, and solvent polarity (e.g., aqueous HCl/ethanol mixtures) require precise optimization. Post-synthesis recrystallization in ethanol/water mixtures improves purity .
Q. How can enzymatic inhibition assays be designed to evaluate this compound’s mechanism of action?
Use fluorogenic or chromogenic substrates in dose-response assays (e.g., 0.1–100 µM concentration range) to measure IC50 values. Control for non-specific binding by including vehicle controls and competitive inhibitors. For phosphodiesterase (PDE) targets, pre-incubate the compound with purified enzymes and monitor cyclic nucleotide degradation via HPLC or fluorescence polarization .
Q. What in vivo experimental designs are appropriate for assessing the pharmacokinetics of this compound?
Administer the compound via intraperitoneal (i.p.) or oral routes in animal models, with blood sampling at timed intervals. Quantify plasma concentrations using LC-MS/MS. Parameters like bioavailability (F%), half-life (t½), and volume of distribution (Vd) should be calculated. Tissue-specific uptake (e.g., liver, brain) can be assessed via terminal organ harvesting .
Q. How should researchers address contradictory data in studies on the compound’s anti-proliferative effects?
Conduct meta-analyses of dose-response curves across cell lines (e.g., comparing IC50 in epithelial vs. hematopoietic cancers). Validate assays using orthogonal methods (e.g., apoptosis markers via flow cytometry vs. ATP-based viability assays). Control for batch-to-batch variability in compound purity and cell culture conditions (e.g., serum concentration, hypoxia) .
Methodological Considerations
Q. What statistical approaches are critical for interpreting dose-dependent responses in cytotoxicity assays?
Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Outliers should be identified via Grubbs’ test or robust regression methods. Replicate experiments independently (n ≥ 3) to ensure reproducibility .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
Document reaction parameters (temperature, stirring rate, solvent ratios) in detail. Share characterized reference samples (NMR, HPLC) via open-access platforms. Cross-validate synthetic protocols using inter-laboratory studies, as outlined in collaborative initiatives like the CAS Common Chemistry platform .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
